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Compound of Interest

(2-Amino-3-
Compound Name:
methylphenyl)methanol

Cat. No.: B1268403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Amino-3-methylphenyl)methanol (CAS No: 57772-50-6), a valuable building block in
synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural and electronic properties of (2-Amino-3-methylphenyl)methanol have been
characterized using a suite of spectroscopic methods. The quantitative data from these
analyses are summarized below.

Table 1: *H NMR Spectroscopic Data for (2-Amino-3-
methylphenyl)methanol

Detailed experimental tH NMR data with precise chemical shifts, multiplicities, coupling
constants, and integration for (2-Amino-3-methylphenyl)methanol is not readily available in
the public domain. The expected resonances based on the structure are discussed in the data
interpretation section.
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Table 2: *C NMR Spectroscopic Data for (2-Amino-3-
methylphenyl)methanol

A definitive peak list from experimental 3C NMR data for (2-Amino-3-methylphenyl)methanol
IS not publicly available. A spectrum is noted to be available in the SpectraBase database.[1]

Table 3: IR Spectroscopic Data for (2-Amino-3-
methylphenyl)methanol

Wavenumber (cm—2) Functional Group Assignment

O-H stretch (alcohol), N-H stretch (primary
3400-3250 (broad)

amine)
3100-3000 Aromatic C-H stretch
3000-2850 Aliphatic C-H stretch (methyl and methylene)
1650-1580 N-H bend (primary amine)
1600-1450 Aromatic C=C stretch
1335-1250 Aromatic C-N stretch
1250-1020 C-O stretch (primary alcohol)
910-665 (broad) N-H wag (primary amine)

Table 4: Mass Spectrometry Data for (2-Amino-3-
methylphenyl)methanol
miz lon

Relative Intensity

137 [M]*+ Data not available
119 [M-H20]* Top Peak
118 [M-H20-H]* 3rd Highest

Data Interpretation and Structural Elucidation
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The spectroscopic data provides key insights into the molecular structure of (2-Amino-3-
methylphenyl)methanol.

e 'H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the benzylic methylene protons (CH20H), the methyl protons (CHs), and
the exchangeable protons of the amine (NHz) and hydroxyl (OH) groups. The aromatic
protons would likely appear as a complex multiplet in the aromatic region. The benzylic
methylene protons would be a singlet, and the methyl protons would also present as a
singlet. The amine and hydroxyl protons would appear as broad singlets.

e 13C NMR Spectrum: The carbon NMR spectrum would display eight distinct signals
corresponding to the eight carbon atoms in the molecule. The chemical shifts would be
indicative of the different carbon environments: two sp3-hybridized carbons (the methyl and
methylene groups) and six sp?-hybridized carbons of the aromatic ring.

e IR Spectrum: The infrared spectrum is characterized by broad absorption bands in the high-
frequency region, indicative of O-H and N-H stretching vibrations. The presence of a primary
amine is further supported by the N-H bending vibration. Aromatic C-H and C=C stretching
bands confirm the presence of the benzene ring. The C-O stretching frequency is consistent
with a primary alcohol.

e Mass Spectrum: The mass spectrum shows a molecular ion peak at an m/z of 137, which
corresponds to the molecular weight of the compound (137.18 g/mol ). The base peak at m/z
119 s likely due to the loss of a water molecule from the molecular ion, a common
fragmentation pathway for benzyl alcohols.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for aromatic amino alcohols like (2-Amino-3-methylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of (2-Amino-3-methylphenyl)methanol is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in an
NMR tube. Tetramethylsilane (TMS) is added as an internal standard (O ppm).
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Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher. For *H NMR, standard parameters include a spectral width
of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation
delay of 1-5 seconds. For 13C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount
of the compound with dry potassium bromide and pressing the mixture into a thin,
transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g.,
NacCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder or the KBr pellet is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS). Electron lonization (EIl) is a common method for generating ions.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis of (2-Amino-3-methylphenyl)methanol is

depicted in the following diagram.
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Spectroscopic Analysis Workflow for (2-Amino-3-methylphenyl)methanol
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Caption: Workflow for the spectroscopic analysis of (2-Amino-3-methylphenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of (2-Amino-3-
methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268403#spectroscopic-data-of-2-amino-3-
methylphenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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